![molecular formula C8H13I B1523369 2-(Iodomethyl)bicyclo[2.2.1]heptane CAS No. 858018-16-3](/img/structure/B1523369.png)
2-(Iodomethyl)bicyclo[2.2.1]heptane
Overview
Description
“2-(Iodomethyl)bicyclo[2.2.1]heptane” is a derivative of norbornane, also known as bicyclo[2.2.1]heptane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . The carbon skeleton of norbornane is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .
Synthesis Analysis
The synthesis of norbornane derivatives, such as “2-(Iodomethyl)bicyclo[2.2.1]heptane”, is a topic of ongoing research. One approach involves an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “2-(Iodomethyl)bicyclo[2.2.1]heptane” is based on the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . The molecular formula of “2-(Iodomethyl)bicyclo[2.2.1]heptane” is C8H13I .Scientific Research Applications
Asymmetric Synthesis
The bicyclo[2.2.1]heptane structure is a key scaffold in asymmetric synthesis. It’s used to create enantioselective compounds, which are crucial in the development of pharmaceuticals. The organocatalytic formal [4 + 2] cycloaddition reaction is a method that allows access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner . This approach is significant for synthesizing biologically active molecules and drug discovery.
Thermophysical Property Research
Bicyclo[2.2.1]heptane compounds are studied for their thermophysical properties, which are essential for material science applications. These properties include boiling points, critical temperatures, and densities . Understanding these properties is vital for designing materials with specific thermal characteristics.
Molecular Architecture
The bicyclo[2.2.1]heptane core is a privileged structure found in many bioactive natural products, such as camphor and sordarins . Research into the molecular architecture of these compounds can lead to the discovery of new drugs and better understanding of how existing drugs work.
Catalysis
Compounds with a bicyclo[2.2.1]heptane structure are used in catalysis. For example, bornanesultam is a chiral auxiliary, and dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis . These compounds are crucial for creating reactions that are more efficient, selective, and environmentally friendly.
Drug Design
The bicyclo[2.2.1]heptane scaffold is featured in drug candidates due to its versatility and presence in natural bioactive compounds . Research into this scaffold can lead to the development of new therapeutic agents with improved efficacy and reduced side effects.
Synthetic Chemistry
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for the synthesis of related biologically significant molecules . This research is highly desirable for relevant drug discovery and contributes to the diversity-oriented synthesis strategies in medicinal chemistry.
Future Directions
The future directions for the study of “2-(Iodomethyl)bicyclo[2.2.1]heptane” and similar compounds could involve further exploration of their synthesis, reactions, and potential applications. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .
Mechanism of Action
Target of action
The specific targets of “2-(Iodomethyl)bicyclo[22The bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of action
Without specific information on “2-(Iodomethyl)bicyclo[2.2.1]heptane”, it’s difficult to explain its mode of action. Compounds with the bicyclo[221]heptane structure can be synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
Biochemical pathways
The specific biochemical pathways affected by “2-(Iodomethyl)bicyclo[22Compounds with the bicyclo[221]heptane structure are found in various bioactive natural products and drug candidates .
properties
IUPAC Name |
2-(iodomethyl)bicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13I/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFNHQHHCQFJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704420 | |
Record name | 2-(Iodomethyl)bicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
858018-16-3 | |
Record name | 2-(Iodomethyl)bicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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